molecular formula C14H24ClNO3 B3086213 Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158589-91-3

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086213
CAS No.: 1158589-91-3
M. Wt: 289.8 g/mol
InChI Key: SSKGVDOYUDXWKB-UHFFFAOYSA-N
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Description

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic amine hydrochloride salt characterized by a benzylamine core substituted with three methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring and a butyl chain attached to the amine nitrogen. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3;/h7-8,15H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKGVDOYUDXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=C(C=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride exhibits a range of biological activities that make it a candidate for drug development. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be harnessed for therapeutic purposes.

  • Neurotransmitter Modulation : The compound's amine group may influence neurotransmitter levels in the brain, potentially affecting mood and cognition. Research into similar compounds has shown that modifications to the amine structure can enhance selectivity for serotonin or dopamine receptors .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting the growth of leukemia and solid tumor cells .

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with commercially available trimethoxyphenol derivatives. The introduction of the butyl group can be achieved through alkylation reactions using butyl halides.
  • Amine Formation : Following the alkylation step, the reaction mixture can be treated with an appropriate amine source to form the desired amine product. This step may involve catalytic hydrogenation to ensure complete conversion.
  • Salt Formation : The hydrochloride salt is typically formed by reacting the base form of the amine with hydrochloric acid in a suitable solvent. This process enhances the solubility and stability of the compound for further applications .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Antidepressant Properties : Given its structural similarities to known antidepressants, this compound may be explored for its ability to modulate serotonin pathways. Research on related compounds suggests that modifications can lead to enhanced efficacy and reduced side effects .
  • Antitumor Agents : The compound's antiproliferative properties make it a candidate for further investigation as an anticancer agent. Studies on similar compounds have yielded promising results in preclinical models .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress and neuroinflammation. This could position this compound as a potential treatment for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigating the effects of structurally related compounds on cancer cell lines revealed that certain modifications led to significant reductions in cell viability across multiple cancer types. For example, a derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics .

Case Study 2: Neurotransmitter Interaction

Research into various amine-containing compounds has demonstrated their ability to interact with neurotransmitter receptors. A study highlighted how specific substitutions on the phenyl ring enhanced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amine hydrochloride derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological behavior.

2.1 Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Stability
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride C₁₅H₂₄ClNO₃ 301.81 2,3,4-trimethoxyphenyl, butyl High (HCl salt) High (stable ether linkages)
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 344.88 Diethylaminoethyl, benzoate Moderate Moderate (ester hydrolysis risk)
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride C₁₅H₁₆Cl₃NO 332.65 3,4-dichlorophenoxy, ethyl Low High (chlorine inertness)

Key Observations:

  • Solubility: The target compound’s hydrochloride salt confers higher aqueous solubility compared to the dichlorophenoxy analog . Metabutoxycaine’s moderate solubility likely stems from its bulky diethylaminoethyl and ester groups .
  • Stability: The trimethoxyphenyl group’s ether bonds are chemically stable, whereas Metabutoxycaine’s ester group may hydrolyze under physiological conditions .
2.2 Substituent Effects on Pharmacological Activity
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,3,4-trimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which enhance aromatic ring electron density. This could improve binding to receptors requiring π-π interactions .
  • Amine Chain Variations: The butyl chain in the target compound may balance lipophilicity and solubility, while the ethyl group in the dichlorophenoxy analog offers shorter chain flexibility, possibly affecting target engagement .

Biological Activity

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with butylamine under reductive amination conditions. The final product is obtained as a hydrochloride salt to enhance solubility and stability in biological assays.

Anticancer Properties

Recent studies have demonstrated that compounds structurally similar to Butyl[(2,3,4-trimethoxyphenyl)methyl]amine exhibit significant anticancer activity. For instance:

  • Cell Viability : Compounds with similar structures have shown IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization, leading to mitotic catastrophe .

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited strong antibacterial effects against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL .
  • Bactericidal Effects : The bactericidal activity was confirmed by MBC/MIC ratios indicating effective killing of bacterial cells .

Case Studies

  • Anticancer Study : A study on a related compound demonstrated its ability to inhibit microtubule assembly at concentrations as low as 20 µM, leading to enhanced apoptosis in MDA-MB-231 cells . The study highlighted morphological changes and increased caspase-3 activity indicative of apoptosis.
  • Antibacterial Evaluation : Another investigation reported that certain derivatives showed significant activity against Staphylococcus aureus and other Gram-positive strains, with a notable reduction in metabolic activity in treated bacterial cultures .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound interacts with tubulin, disrupting microtubule dynamics crucial for cell division .
  • Induction of Apoptosis : By activating apoptotic pathways (e.g., caspase activation), the compound promotes programmed cell death in cancer cells .
  • Antibacterial Mechanism : The exact mechanism remains under investigation; however, the observed bactericidal effects suggest disruption of bacterial cell wall synthesis or function.

Data Summary

Activity TypeAssessed CompoundsIC50 / MIC ValuesObservations
AnticancerSimilar analogs52 nM - 74 nMInduces G2/M arrest and apoptosis
AntibacterialDerivatives7.81 - 31.25 µg/mLStrong activity against Gram-positive bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
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Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

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